2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl
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Overview
Description
2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl is a compound known for its unique chemical structure and properties. It is a derivative of piperidine, characterized by the presence of a nitroxide radical. This compound is notable for its stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl typically involves multiple steps. One common method starts with the condensation of 2,2,6,6-tetramethyl-4-piperidone with hydrazine hydrate to form a hydrazone. This intermediate is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine. The final step involves the oxidation of this compound to produce the desired nitroxide radical .
Chemical Reactions Analysis
2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl undergoes various chemical reactions, including:
Scientific Research Applications
2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl involves its ability to act as a stable free radical. The nitroxide radical can interact with other radicals, effectively terminating radical chain reactions. This property is particularly useful in preventing oxidative damage in biological systems and stabilizing polymers .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl can be compared with other similar nitroxide radicals, such as:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is widely used as an oxidation catalyst and spin label.
4-Acetamido-2,2,6,6-tetramethylpiperidine: This compound is used as a stabilizer in polymers.
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: It is used in the synthesis of polymers with enhanced stability.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
27291-53-8 |
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Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl) 3-(aziridin-1-yl)propaneperoxoate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2)9-11(17)10-14(3,4)16(13)20-19-12(18)5-6-15-7-8-15/h11,17H,5-10H2,1-4H3 |
InChI Key |
OTNYVVIMLCIIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1OOC(=O)CCN2CC2)(C)C)O)C |
Origin of Product |
United States |
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